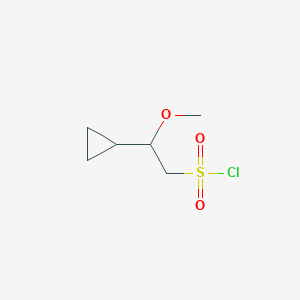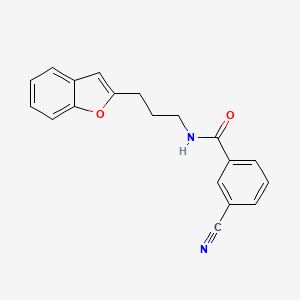
2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride” is a chemical compound with the molecular formula C6H11ClO3S . It has a molecular weight of 198.67 .
Molecular Structure Analysis
The InChI code for “2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride” is 1S/C6H11ClO3S/c1-10-6(5-2-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride” are not fully detailed in the data I retrieved. It has a molecular weight of 198.67 .Scientific Research Applications
Cyclopropane Derivatives Synthesis
2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride is a chemical of interest in the synthesis of various cyclopropane derivatives. Research shows that methylenecyclopropyl sulfones can be formed from related chlorosulfones through an addition-cyclization sequence, which involves the intramolecular displacement of chloride by methanolic methoxide (Jeffery & Stirling, 1993). Similarly, 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides can undergo nucleophilic substitutions catalyzed by palladium(0), leading to the formation of cyclopropane derivatives with high synthetic potential (Stolle et al., 1992).
Sulfonylcyclopropanes Formation
Photolysis of p-methoxyphenylsulfonyldiazomethane in the presence of alkenes leads to the formation of sulfonyl substituted cyclopropanes. This reaction demonstrates the potential of utilizing sulfonylcarbene intermediates in cyclopropane synthesis (Leusen, Mulder, & Strating, 2010). Furthermore, cyclopropyl(methoxy)phenylsulfonium salts, prepared from olefins via carbene addition and subsequent reactions, can undergo Pummerer rearrangements to yield sulfonylcyclopropanes (Bhupathy & Cohen, 1987).
Divergent Synthesis Using Cyclopropanes
Cyclopropane-containing compounds are pivotal in medicinal chemistry, and a strategy for the preparation of a diverse collection of these compounds using a single precursor has been described. This involves a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide, followed by various derivatizations to produce cyclopropane derivatives suited for drug discovery (Chawner, Cases-Thomas, & Bull, 2017).
Mechanistic Studies and Synthetic Applications
Mechanistic studies on cyclopropanesulfonyl chloride have provided insights into its hydrolysis and reactions with tertiary amines. These reactions do not lead to unusual outcomes despite the presence of the three-membered ring, aligning with the behaviors of simple alkanesulfonyl chlorides (King, Lam, & Ferrazzi, 1993). Additionally, novel synthetic routes have been explored, such as the destannylative acylation of related cyclopropane derivatives to produce dihydrofurans, indicating the versatility of cyclopropane-based intermediates in organic synthesis (Pohmakotr & Takampon, 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-cyclopropyl-2-methoxyethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-10-6(5-2-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEYYKNUPPSKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2565514.png)
![N-(1,3-benzodioxol-5-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2565515.png)
![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2565516.png)
![4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2565517.png)


![6-[4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2565521.png)
![Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate](/img/structure/B2565523.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2565524.png)

![3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2565529.png)

![3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2565533.png)